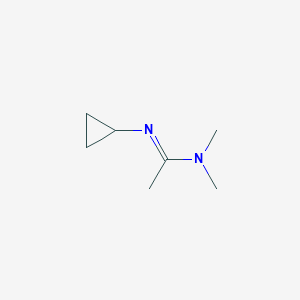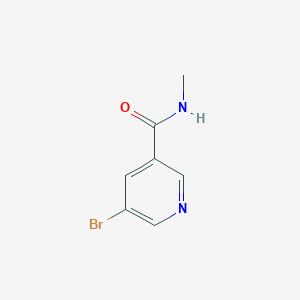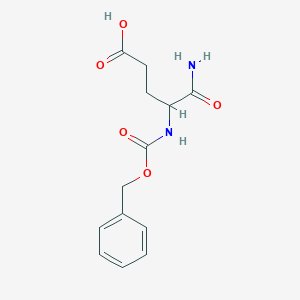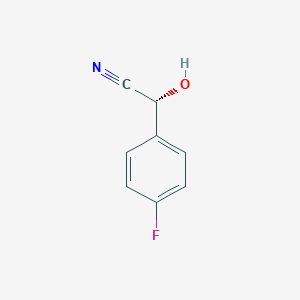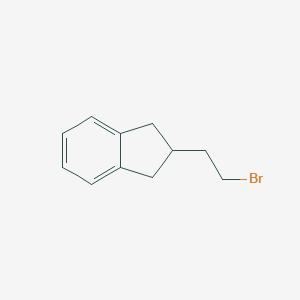
2-(2-bromoethyl)-2,3-dihydro-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-bromoethyl)-2,3-dihydro-1H-indene is a brominated derivative of indene, a bicyclic hydrocarbon. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in the synthesis of various organic compounds.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-bromoethyl)-2,3-dihydro-1H-indene typically involves the bromination of 2-ethyl-1H-indene. This can be achieved through the reaction of 2-ethyl-1H-indene with bromine in the presence of a solvent such as carbon tetrachloride or chloroform. The reaction is usually carried out at room temperature, and the product is purified through distillation or recrystallization.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of bromine as a reagent and appropriate solvents ensures the scalability of the process. Safety measures are crucial due to the hazardous nature of bromine.
Analyse Chemischer Reaktionen
Types of Reactions: 2-(2-bromoethyl)-2,3-dihydro-1H-indene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: Reduction can lead to the formation of 2-ethyl-1H-indene.
Common Reagents and Conditions:
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: 2-(2-hydroxyethyl)-1H-indene, 2-(2-aminoethyl)-1H-indene.
Oxidation: 2-(2-carboxyethyl)-1H-indene.
Reduction: 2-ethyl-1H-indene.
Wissenschaftliche Forschungsanwendungen
2-(2-bromoethyl)-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development due to its reactivity and ability to form various derivatives.
Industry: Utilized in the production of polymers and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-(2-bromoethyl)-2,3-dihydro-1H-indene involves its reactivity towards nucleophiles and electrophiles. The bromine atom acts as a leaving group, allowing the formation of various substituted products. The compound can interact with biological molecules, potentially disrupting cellular processes and leading to its biological effects.
Vergleich Mit ähnlichen Verbindungen
- 2-Bromo-1H-indene-1,3(2H)-dione
- 3-(2-Bromoethyl)indole
- 2-(2-Naphthoyl)-1H-indene-1,3(2H)-dione
Comparison: 2-(2-bromoethyl)-2,3-dihydro-1H-indene is unique due to its specific brominated ethyl group, which imparts distinct reactivity compared to other brominated indene derivatives. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
Eigenschaften
CAS-Nummer |
159011-42-4 |
|---|---|
Molekularformel |
C11H13Br |
Molekulargewicht |
225.12 g/mol |
IUPAC-Name |
2-(2-bromoethyl)-2,3-dihydro-1H-indene |
InChI |
InChI=1S/C11H13Br/c12-6-5-9-7-10-3-1-2-4-11(10)8-9/h1-4,9H,5-8H2 |
InChI-Schlüssel |
OIPRQXFOJMFNIB-UHFFFAOYSA-N |
SMILES |
C1C(CC2=CC=CC=C21)CCBr |
Kanonische SMILES |
C1C(CC2=CC=CC=C21)CCBr |
Synonyme |
1H-INDENE,2-(2-BROMOETHYL)-2,3-DIHYDRO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


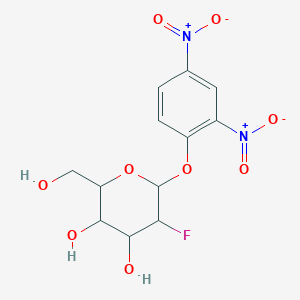
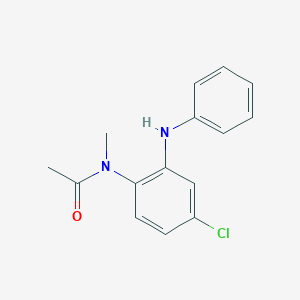
![3-[(2,4-Difluorophenyl)methyl]azetidine](/img/structure/B121621.png)
![3-[(3,4-Difluorophenyl)methyl]azetidine](/img/structure/B121622.png)
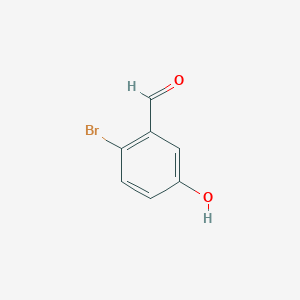

![(1R,3S)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester](/img/structure/B121630.png)
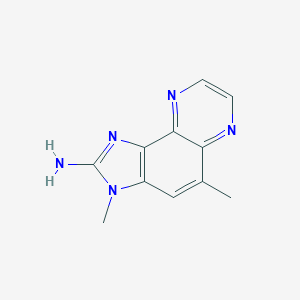
![(1S,3S)-1-(1,3-Benzodioxol-5-yl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic Acid Methyl Ester](/img/structure/B121638.png)
